

Technical Guide: NMR Data of 4-Benzyloxy-2-methylphenylboronic acid

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Compound of Interest

Compound Name: 4-Benzyloxy-2-methylphenylboronic acid

Cat. No.: B1271526

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) data for **4-Benzyloxy-2-methylphenylboronic acid**. The information is structured to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, where this compound serves as a versatile building block.

Spectroscopic Data

The following tables summarize the available ^1H NMR data for **4-Benzyloxy-2-methylphenylboronic acid**. Please note that experimental ^{13}C NMR data for this specific compound is not readily available in public databases. Therefore, a predicted ^{13}C NMR data table is provided based on established chemical shift prediction methodologies.

^1H NMR Data

Signal	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
1	~7.8	d	1H	Ar-H
2	~7.5-7.3	m	5H	Ar-H (benzyl)
3	~7.0	dd	1H	Ar-H
4	~6.9	d	1H	Ar-H
5	~5.1	s	2H	-OCH ₂ -
6	~2.5	s	3H	-CH ₃
7	~4.5-5.5	br s	2H	-B(OH) ₂

Note: Data is interpreted from the ¹H NMR spectrum available from ChemicalBook.[1] The broad singlet for the boronic acid protons (-B(OH)₂) can vary in chemical shift and may exchange with D₂O.

Predicted ¹³C NMR Data

Carbon Atom	Predicted Chemical Shift (ppm)
C-B	~135
C-O	~160
C-CH ₃	~140
C (quaternary)	~120
CH (aromatic)	~130, 115, 112
C (benzyl, quaternary)	~137
CH (benzyl, aromatic)	~128.5, 128, 127.5
-OCH ₂ -	~70
-CH ₃	~20

Disclaimer: This is a predicted spectrum. Actual experimental values may vary.

Experimental Protocols

A standard protocol for acquiring NMR spectra of arylboronic acids is provided below. The specifics may be adapted based on the available instrumentation and the sample's properties.

General NMR Spectroscopy Protocol

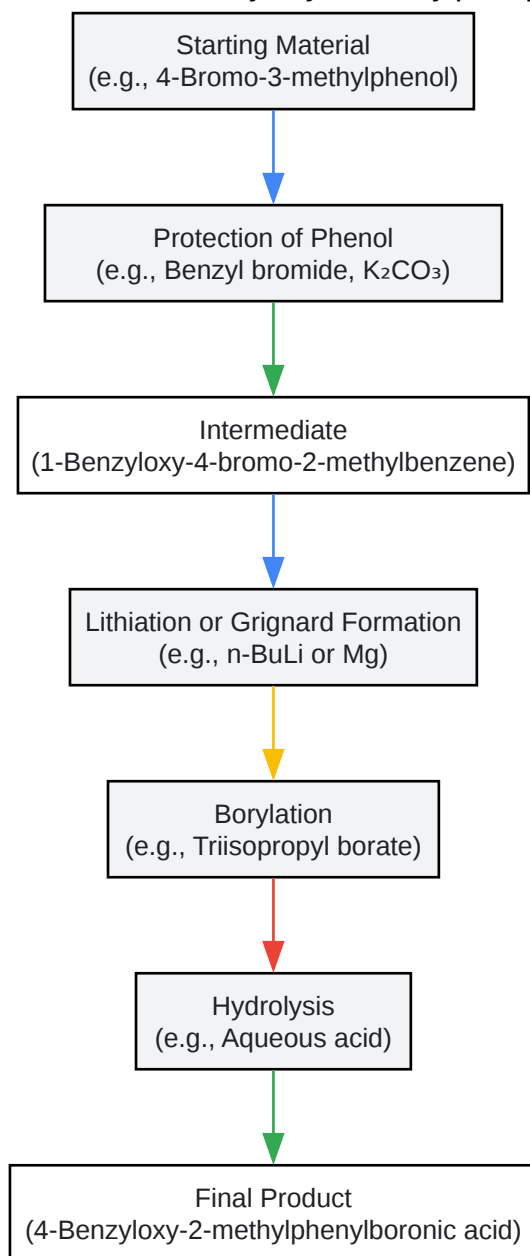
- Sample Preparation: Weigh approximately 5-10 mg of **4-Benzoyloxy-2-methylphenylboronic acid** and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or Methanol-d_4) in a standard 5 mm NMR tube. Arylboronic acids can sometimes form oligomers, which may lead to broad signals. Running the NMR in d_4 -methanol can sometimes help to obtain sharper signals.
- Instrumentation: The spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire a one-dimensional ^1H NMR spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - The number of scans can range from 8 to 64, depending on the sample concentration.
 - The chemical shifts are referenced to the residual solvent peak (e.g., CHCl_3 at 7.26 ppm in CDCl_3).
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional proton-decoupled ^{13}C NMR spectrum.
 - Typical parameters include a 45-degree pulse angle and a relaxation delay of 2 seconds.
 - A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ^{13}C .
 - The chemical shifts are referenced to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

- **Data Processing:** The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Integration of the ^1H NMR signals is performed to determine the relative proton ratios.

Synthesis Workflow

4-Benzyloxy-2-methylphenylboronic acid is a valuable reagent in cross-coupling reactions, such as the Suzuki-Miyaura coupling. The following diagram illustrates a logical workflow for its synthesis, which is a key step in the preparation of more complex molecules.

Synthesis Workflow of 4-Benzyloxy-2-methylphenylboronic acid

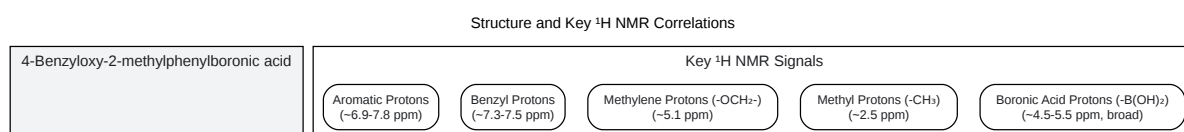


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Caption: A representative synthetic pathway for **4-Benzyloxy-2-methylphenylboronic acid**.

Molecular Structure and Key NMR Correlations

The diagram below illustrates the chemical structure of **4-Benzyloxy-2-methylphenylboronic acid** and highlights the key proton environments that are distinguished in the ^1H NMR spectrum.



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Caption: Chemical structure and key proton assignments for **4-Benzyloxy-2-methylphenylboronic acid**.

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References

- 1. [rsc.org](https://www.rsc.org) [[rsc.org](https://www.rsc.org)]
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